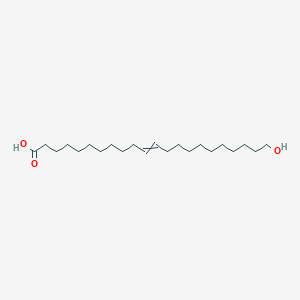![molecular formula C26H16N2S4 B12570785 5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine CAS No. 181312-64-1](/img/structure/B12570785.png)
5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine is an organic compound that belongs to the class of bithiophene derivatives. This compound is characterized by the presence of two bithiophene units connected to a bipyridine core. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine typically involves the coupling of bithiophene derivatives with bipyridine. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the bithiophene and bipyridine units. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be achieved using reagents like bromine or iodine under controlled conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is employed in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which 5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the behavior of electronic devices and biological systems, making the compound a versatile tool in both fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-Dibromo-2,2’-bithiophene
- 5,5’-Diiodo-2,2’-bithiophene
- 5,5’-Di-(4-biphenylyl)-2,2’-bithiophene
Uniqueness
Compared to similar compounds, 5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine stands out due to its bipyridine core, which imparts unique electronic properties. This makes it particularly valuable in applications requiring precise electronic control, such as in organic electronics and advanced materials research.
Eigenschaften
CAS-Nummer |
181312-64-1 |
|---|---|
Molekularformel |
C26H16N2S4 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
5-(5-thiophen-2-ylthiophen-2-yl)-2-[5-(5-thiophen-2-ylthiophen-2-yl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C26H16N2S4/c1-3-23(29-13-1)25-11-9-21(31-25)17-5-7-19(27-15-17)20-8-6-18(16-28-20)22-10-12-26(32-22)24-4-2-14-30-24/h1-16H |
InChI-Schlüssel |
PGVUNEJHZOTOFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CN=C(C=C3)C4=NC=C(C=C4)C5=CC=C(S5)C6=CC=CS6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


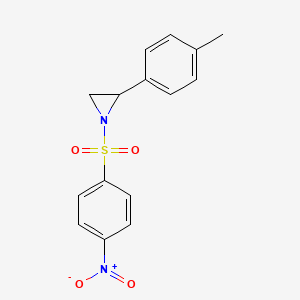
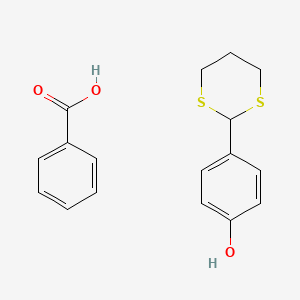
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)
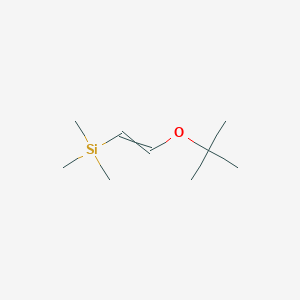
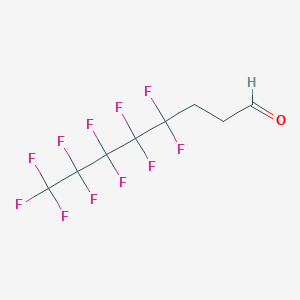
![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)
![Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate](/img/structure/B12570744.png)
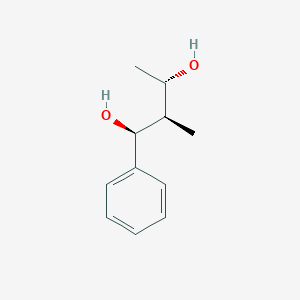
![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)

